Oseltamivir-d5 Phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

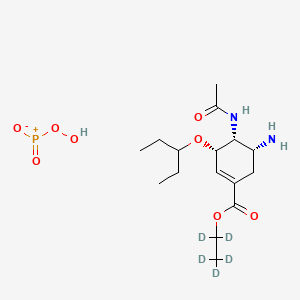

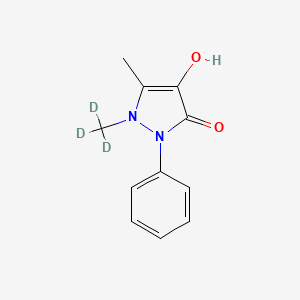

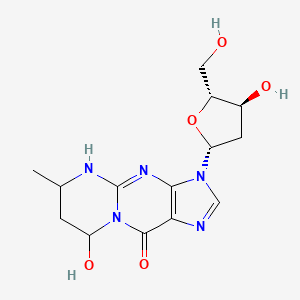

Oseltamivir-d5 Phosphate is a deuterated form of Oseltamivir Phosphate, an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of influenza viruses A and B . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir Phosphate typically involves a ten-step process starting from (-)-shikimic acid . The main steps include:

- Protection of hydroxyl groups.

- Formation of the cyclohexene ring.

- Introduction of the amino group.

- Formation of the ester linkage.

- Phosphorylation to form the phosphate ester.

Industrial Production Methods

Industrial production of Oseltamivir Phosphate involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific catalysts and solvents .

Análisis De Reacciones Químicas

Types of Reactions

Oseltamivir-d5 Phosphate undergoes various chemical reactions, including:

Oxidation: Conversion to its active form, Oseltamivir Carboxylate.

Reduction: Not commonly involved in its metabolic pathway.

Substitution: Involves the replacement of functional groups during synthesis.

Common Reagents and Conditions

Oxidation: Typically involves the use of hepatic esterases.

Substitution: Utilizes reagents like acyl chlorides and amines under controlled conditions.

Major Products

The primary product of this compound metabolism is Oseltamivir Carboxylate, which is the active form of the drug .

Aplicaciones Científicas De Investigación

Oseltamivir-d5 Phosphate is extensively used in scientific research for:

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the drug.

Metabolic Pathway Analysis: To study the metabolic transformations and identify metabolites.

Drug Interaction Studies: To evaluate potential interactions with other drugs.

Antiviral Research: To develop and test new antiviral therapies

Mecanismo De Acción

Oseltamivir-d5 Phosphate exerts its antiviral effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells. By blocking neuraminidase, the drug prevents the spread of the virus within the respiratory tract .

Comparación Con Compuestos Similares

Similar Compounds

Zanamivir: Another neuraminidase inhibitor used for influenza treatment.

Peramivir: An intravenous neuraminidase inhibitor.

Laninamivir: A long-acting neuraminidase inhibitor.

Uniqueness

Oseltamivir-d5 Phosphate is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other neuraminidase inhibitors, it is available in oral form, making it more convenient for patients .

Propiedades

Fórmula molecular |

C16H31N2O8P |

|---|---|

Peso molecular |

415.43 g/mol |

Nombre IUPAC |

hydroperoxy-oxido-oxophosphanium;molecular hydrogen;1,1,2,2,2-pentadeuterioethyl (3S,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i3D3,7D2;; |

Clave InChI |

POPJIXMLXGJJOV-CSOJZAOSSA-N |

SMILES isomérico |

[HH].[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@H]([C@@H]([C@@H](C1)N)NC(=O)C)OC(CC)CC.OO[P+](=O)[O-] |

SMILES canónico |

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)

![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)

![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)